Tamolarizine
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Overview
Description
Tamolarizine is a novel calcium antagonist, specifically a voltage-gated calcium channel blocker. It was initially developed by Nippon Chemiphar Co., Ltd. and has been investigated for its potential therapeutic applications in nervous system diseases . The compound has shown promise in reversing multidrug resistance in human leukemia cells and ameliorating learning impairments induced by transient forebrain ischemia in rats .
Preparation Methods
The preparation of tamolarizine involves several synthetic routes and reaction conditions. One method includes the preparation of an in vivo formula by dissolving this compound in dimethyl sulfoxide (DMSO), followed by the addition of polyethylene glycol 300 (PEG300), Tween 80, and distilled water . Industrial production methods for this compound are not widely documented, but the compound is available for research purposes in various quantities .
Chemical Reactions Analysis
Tamolarizine undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced using common reducing agents.
Substitution: this compound can undergo substitution reactions, particularly involving its aromatic rings.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tamolarizine has several scientific research applications, including:
Chemistry: Used as a calcium channel blocker in various chemical studies.
Industry: Utilized in the development of new therapeutic agents targeting nervous system diseases.
Mechanism of Action
Tamolarizine exerts its effects by blocking voltage-gated calcium channels (VDCCs). This action inhibits the influx of calcium ions into neurons, thereby reducing neuronal excitability and protecting against calcium-induced neuronal damage . The compound’s molecular targets include VDCCs, and it affects pathways involved in calcium signaling and neuronal protection .
Comparison with Similar Compounds
Tamolarizine is unique among calcium channel blockers due to its ability to cross the blood-brain barrier and its specific action on VDCCs. Similar compounds include:
Nifedipine: Another calcium channel blocker used primarily for hypertension.
Verapamil: A calcium channel blocker used for treating cardiac arrhythmias.
Diltiazem: Used for angina and hypertension, also a calcium channel blocker.
Compared to these compounds, this compound’s unique ability to reverse multidrug resistance and protect against ischemic brain damage highlights its potential in treating nervous system diseases .
Properties
CAS No. |
128229-52-7 |
---|---|
Molecular Formula |
C27H32N2O3 |
Molecular Weight |
432.6 g/mol |
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-1-(3,4-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C27H32N2O3/c1-31-25-14-13-23(19-26(25)32-2)24(30)20-28-15-17-29(18-16-28)27(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-14,19,24,27,30H,15-18,20H2,1-2H3 |
InChI Key |
PIKMDZDCXCAPEF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(3,4-dimethoxyphenyl)-2-(4-diphenylmethylpiperazinyl)ethanol dihydrochloride NC 1100 NC-1100 tamolarizine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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